1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate
Description
The compound 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate features a 6-fluorobenzo[d]thiazole core linked to an azetidin-3-yl group and a 4-(N,N-dimethylsulfamoyl)benzoate ester. The benzo[d]thiazole moiety is a heterocyclic aromatic system known for its pharmacological relevance, particularly in antimicrobial and anticancer agents . The 4-(N,N-dimethylsulfamoyl) group introduces polar and hydrogen-bonding capabilities, which may influence solubility and pharmacokinetics.
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c1-22(2)29(25,26)15-6-3-12(4-7-15)18(24)27-14-10-23(11-14)19-21-16-8-5-13(20)9-17(16)28-19/h3-9,14H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNHUOKPSMPRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 6-fluorobenzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed by reacting the benzothiazole derivative with an appropriate azetidine precursor, often through nucleophilic substitution reactions.
Benzoate Esterification: The final step involves the esterification of the azetidine derivative with 4-(N,N-dimethylsulfamoyl)benzoic acid. This can be carried out using standard esterification techniques, such as the use of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes or receptors involved in inflammation, pain, or microbial growth.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The target compound shares the 6-fluorobenzo[d]thiazol-2-yl group with several analogs, a feature critical for bioactivity. Key differences lie in the linker and substituent groups:
Key Observations:
Physicochemical Properties
- Thermal Stability : Melting points for analogs range from 192°C to 259°C, suggesting that the target compound may exhibit similar stability .
Biological Activity
1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a novel compound that has garnered attention due to its potential biological activities. This compound features a unique structural combination of a benzothiazole moiety, an azetidine ring, and a sulfamoyl group, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the azetidin-3-yl intermediate, followed by coupling with the 4-(N,N-dimethylsulfamoyl)benzoic acid derivative under specific reaction conditions. Common reagents include bases such as potassium carbonate and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives possess significant antitumor properties. For instance, compounds structurally related to 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including A431 and A549 cells. In vitro assays have shown that these compounds can induce apoptosis and cell cycle arrest at specific concentrations .
Case Study:
A study involving a series of benzothiazole derivatives revealed that modifications to the benzothiazole nucleus could enhance anticancer activity. Compounds were assessed for their ability to inhibit IL-6 and TNF-α production, which are critical mediators in tumor progression .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation. Inhibition of cytokine release has been observed in several studies, suggesting a potential therapeutic role in inflammatory diseases .
Research Findings:
In one study, compounds similar to 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin were shown to significantly reduce levels of pro-inflammatory cytokines in vitro, indicating their potential as anti-inflammatory agents .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition: The benzothiazole moiety may interact with various enzymes, inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation: The azetidine ring can enhance binding affinity to specific receptors involved in tumor growth and inflammation.
- Cytokine Regulation: The sulfamoyl group may play a role in modulating cytokine production, thereby influencing inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
